REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.[Na+]>CN(C=O)C.O>[CH3:6][O:5][C:3](=[O:4])[CH2:2][S:14]([C:11]1[CH:12]=[CH:13][C:8]([Cl:7])=[CH:9][CH:10]=1)(=[O:16])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
11.25 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
sodium 4-chloro-benzenesulfinate
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The separated oil was extracted with chloroform (200 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×80 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CS(=O)(=O)C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 77.7% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |